Ethyl 2-{[(2,2-dimethyl-5-oxotetrahydrofuran-3-yl)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate
Description
Ethyl 2-{[(2,2-dimethyl-5-oxotetrahydrofuran-3-yl)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate is a thiazole-based small molecule characterized by a 1,3-thiazole core substituted at position 2 with a (2,2-dimethyl-5-oxotetrahydrofuran-3-yl)carbonylamino group and at position 4 with a methyl group. The ethyl ester at position 5 enhances its lipophilicity, which may influence bioavailability and metabolic stability. The tetrahydrofuran-derived acyl moiety introduces a cyclic ether fragment, distinguishing it from simpler aromatic or aliphatic substituents commonly seen in thiazole derivatives.
Properties
Molecular Formula |
C14H18N2O5S |
|---|---|
Molecular Weight |
326.37 g/mol |
IUPAC Name |
ethyl 2-[(2,2-dimethyl-5-oxooxolane-3-carbonyl)amino]-4-methyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C14H18N2O5S/c1-5-20-12(19)10-7(2)15-13(22-10)16-11(18)8-6-9(17)21-14(8,3)4/h8H,5-6H2,1-4H3,(H,15,16,18) |
InChI Key |
GDGMZTDIEGKKDD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NC(=O)C2CC(=O)OC2(C)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-{[(2,2-dimethyl-5-oxotetrahydrofuran-3-yl)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 2,2-dimethyl-5-oxotetrahydrofuran-3-carboxylic acid with thioamide derivatives under controlled conditions. The reaction is often catalyzed by acid or base catalysts and requires precise temperature control to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize the reaction conditions and scale up the production. The use of high-throughput screening and process optimization techniques can further enhance the efficiency and cost-effectiveness of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-{[(2,2-dimethyl-5-oxotetrahydrofuran-3-yl)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can yield thiazolidine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiazolidine derivatives.
Scientific Research Applications
Ethyl 2-{[(2,2-dimethyl-5-oxotetrahydrofuran-3-yl)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of Ethyl 2-{[(2,2-dimethyl-5-oxotetrahydrofuran-3-yl)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, coordinate with metal ions, or participate in redox reactions, thereby modulating the activity of its targets. The exact pathways involved depend on the specific application and the biological context.
Comparison with Similar Compounds
Ethyl 2-[(3,4-dichlorobenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate (CAS 1047760-35-9)
- Structure: Features a 3,4-dichlorophenyl carbonylamino group at position 2.
- Key Differences : The dichlorophenyl group enhances electron-withdrawing effects and may improve binding to hydrophobic pockets in biological targets.
- Applications : While specific activity data are unavailable, chlorinated aromatic groups are often associated with antimicrobial or antifungal properties .
Ethyl 2-[(2-methylphenyl)amino]-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate (CAS 918793-30-3)
- Structure: Contains a trifluoromethyl group at position 4 and an o-tolylamino group at position 2.
- Key Differences: The trifluoromethyl group increases metabolic stability and lipophilicity, while the o-tolylamino group introduces steric bulk.
- Applications : Fluorinated thiazoles are explored for CNS-targeting drugs due to enhanced blood-brain barrier penetration .
2-[(4-Chlorobenzyl)amino]-4-methyl-1,3-thiazole-5-carboxylic Acid (BAC)
- Structure: Lacks the ethyl ester (carboxylic acid instead) and substitutes a 4-chlorobenzylamino group at position 2.
- Key Differences : The free carboxylic acid improves water solubility but reduces cell permeability.
- Biological Activity : Demonstrated hypoglycemic effects in streptozotocin-induced diabetic rats, with the chlorobenzyl group critical for activity .
Ethyl 4-cyano-3-methyl-5-{[(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]amino}-2-thiophenecarboxylate
- Structure: Replaces the thiazole with a thiophene ring and introduces a cyano group and pyrazole-derived substituent.
- Key Differences: The cyano group enhances polarity, while the pyrazole moiety may confer metal-binding capacity.
- Applications : Such derivatives are studied as enzyme inhibitors or fluorescent probes .
Physicochemical and Pharmacokinetic Properties
Biological Activity
Ethyl 2-{[(2,2-dimethyl-5-oxotetrahydrofuran-3-yl)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate is a compound of interest due to its potential biological activities. This article will explore its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is classified as a thiazole derivative with a complex structure that includes both a thiazole ring and a tetrahydrofuran moiety. The structural formula can be represented as follows:
Key Features of the Structure
- Thiazole Ring : Known for its diverse biological activities, including antimicrobial and anticancer properties.
- Tetrahydrofuran Moiety : Contributes to the compound's solubility and reactivity.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, related compounds have shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus.
| Compound | Activity | Bacterial Strain | Reference |
|---|---|---|---|
| C75 | Inhibitor of FASN | E. coli | |
| Ethyl 5,5-dimethyl-2-oxotetrahydrofuran-3-carboxylate | Antimicrobial | Various |
Anticancer Properties
The compound is also being investigated for its anticancer potential. Similar thiazole derivatives have been shown to inhibit fatty acid synthase (FASN), a key enzyme in cancer metabolism.
- Inhibition of FASN : This leads to reduced lipid synthesis, which is crucial for cancer cell proliferation.
- Induction of Apoptosis : By disrupting metabolic pathways, these compounds may trigger programmed cell death in cancer cells.
Case Studies
- Study on C75 : A study demonstrated that C75, a related compound, significantly impaired mitochondrial function and reduced cell viability in cancer models by inhibiting FASN and affecting mitochondrial fatty acid synthesis pathways .
- Microwave-Assisted Synthesis : Another study highlighted the microwave-assisted synthesis of related γ-lactone carboxylic acids that increased the growth of E. coli by approximately 44%, suggesting potential applications in microbiology and biotechnology .
Recent Investigations
Recent studies have focused on the synthesis and biological evaluation of thiazole derivatives, revealing their potential in various therapeutic areas:
- Antioxidant Activity : Some derivatives have displayed antioxidant properties, which could contribute to their therapeutic effects.
- Toxicity Assessments : Evaluations indicate that while these compounds can be effective against certain pathogens and cancer cells, they require careful dosage management to minimize toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
